REACTION_CXSMILES
|
C(N)(=O)[C:2]1[CH:7]=[CH:6]C=[CH:4][CH:3]=1.[OH2:10].O.[OH-].[CH3:13][N+:14]([CH3:17])(C)C.[N+:18]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([O-:20])=[O:19]>>[N+:18]([C:21]1[CH:26]=[CH:25][C:24]([C:13]([NH:14][C:17]2[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=2)=[O:10])=[CH:23][CH:22]=1)([O-:20])=[O:19] |f:1.2.3.4|
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Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)N
|
Name
|
tetramethylammonium hydroxide dihydrate
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
O.O.[OH-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A three-necked round-bottom flask equipped with a Dean-Strak trap and gas inlet line
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Type
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CUSTOM
|
Details
|
the surface of the reaction
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Type
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CUSTOM
|
Details
|
Approximately 5 mL of water and 40 mL of nitrobenzene was collected in the Dean-Stark trap
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Type
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ADDITION
|
Details
|
Another 100 mL ofnitrobenzene was added
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Type
|
CUSTOM
|
Details
|
A total of 70 mL of nitrobenzene was collected over this time period
|
Type
|
TEMPERATURE
|
Details
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The solution was cooled
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Type
|
ADDITION
|
Details
|
water was added which
|
Type
|
CUSTOM
|
Details
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the immediate precipitation of 4-nitrobenzanilide, i.e., N-(4-nitrophenyl)benzamide
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Type
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FILTRATION
|
Details
|
Thesolution was filtered
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Type
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CUSTOM
|
Details
|
a dark brown solid was obtained
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Type
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WASH
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Details
|
The solid was washed with hot hexane and air
|
Type
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CUSTOM
|
Details
|
dried
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)NC2=CC=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.5 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |